molecular formula C10H11NO2 B8542167 4-Methoxy 3-methyl-1,3-dihydro-indol-2-one

4-Methoxy 3-methyl-1,3-dihydro-indol-2-one

Cat. No.: B8542167
M. Wt: 177.20 g/mol
InChI Key: CKBFHHARPFPAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy 3-methyl-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-methoxy-3-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11NO2/c1-6-9-7(11-10(6)12)4-3-5-8(9)13-2/h3-6H,1-2H3,(H,11,12)

InChI Key

CKBFHHARPFPAPM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC=C2OC)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tetrahydrofuran (990 mL), 4-methoxyindolin-2-one (J. Chem. Soc., 3904, 1952; Tetrahedron, 24:6093, 1968, 39.60 g, 242.7 mmol), and N,N,N′,N′-tetramethylethylenediamine (56.40 g, 485.4 mmol) is cooled to −78° C. N-butyllithium (379.2 mL, 606.7 mmol, 1.6M in hexanes) is added over 1 hour so as to maintain the reaction temperature between −70° C. and −69° C. After stirring the mixture for 50 minutes at −78° C., iodomethane (36.17 g, 254.8 mmol) is added over 50 minutes at −78° C. to −64° C. The reaction mixture is allowed to warm to −40° C. and iodomethane (48.23 g, 0.3398 mol) is added incrementally over 1 hour until the starting material is less than 3 percent by HPLC (retention 7.3 minutes; Zorbax SB-Phenyl (4.6 mm×25 cm); solvent A—trifluoroacetic acid solution (0.1%, v/v); solvent B—acetonitrile; 1.0 mL/min; 254 nm; gradient method: 0.00–2.00 minutes, 30% A, 70% B; 2.00–7.00 minutes, linear ramp from 30% A, 70% B to 80% A, 20% B; 7.00–15.00 minutes, 80% A, 20% B). Methanol (20 mL) is added to the reaction mixture over 15 minutes at −60° C. to −50° C. Aqueous hydrochloric acid (1N, 250 mL) is added allowing the temperature to rise to −4° C. The solution is transferred to a separatory funnel with ethyl acetate (500 mL), aqueous hydrochloric acid (1N, 250 mL) and a saturated sodium chloride solution (250 mL). After separating, the organic layer is extracted twice with aqueous hydrochloric acid (1N, 250 mL) and the aqueous layer is extracted with ethyl acetate (250 mL). The combined organic layers are washed with a saturated sodium chloride solution (250 mL) then dried over magnesium sulfate. After filtration, the solvents are removed by rotary evaporation to give 43.58 g (91.6%) of 4-methoxy 3-methyl-1,3-dihydro-indol-2-one as a solid, mp 128–130° C. MS (ES+) m/z 178 (M++1).
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
39.6 g
Type
reactant
Reaction Step Four
Quantity
56.4 g
Type
reactant
Reaction Step Four
Quantity
990 mL
Type
solvent
Reaction Step Four
Quantity
379.2 mL
Type
reactant
Reaction Step Five
Quantity
36.17 g
Type
reactant
Reaction Step Six
Quantity
48.23 g
Type
reactant
Reaction Step Seven
[Compound]
Name
A—trifluoroacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
B—acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
250 mL
Type
reactant
Reaction Step Nine

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